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Compound of Interest

Compound Name: RI-STAD-2

Cat. No.: B14758686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
RI-STAD-2 is a synthetically engineered, cell-permeable "stapled" peptide that serves as a

potent and selective disruptor of the protein-protein interaction (PPI) between A-Kinase

Anchoring Proteins (AKAPs) and the type I (RI) regulatory subunits of Protein Kinase A (PKA).

[1] By mimicking the alpha-helical domain of AKAPs, RI-STAD-2 competitively binds to the

dimerization/docking (D/D) domain of PKA-RI, thereby displacing AKAPs and uncoupling the

PKA holoenzyme from its specific subcellular locations.[1] This disruption of PKA signaling

complexes provides a powerful tool to investigate the spatiotemporal dynamics of PKA-RI

signaling pathways and their role in various cellular processes, including cardiovascular

disease and cancer.[1] The hydrocarbon staple enhances the peptide's helicity, proteolytic

resistance, and cell permeability, making it a valuable probe for cell-based assays.

Mechanism of Action
RI-STAD-2 selectively targets the PKA-RI subunits with high affinity, leaving the PKA-RII

isoforms largely unaffected. This selectivity allows for the specific interrogation of type I PKA

signaling pathways. Upon entering the cell, RI-STAD-2 binds to the D/D domain of PKA-RI,

preventing its interaction with AKAPs. This leads to the delocalization of the PKA-RI

holoenzyme and inhibits the phosphorylation of substrates specifically targeted by anchored

type I PKA.
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Data Presentation
Table 1: Physicochemical and Binding Properties of RI-STAD-2

Property Value Reference

Molecular Weight 2401.75 g/mol

Formula C109H181N25O35

Sequence

LXQYAXQLADQIIKEATEK

(Modifications: Leu-1 = NH2-

PEG3-CH2-CO-Leu, X = (S)-2-

(4-pentenyl)alanine, X-2 and

X-6 stapled)

Binding Affinity (Kd) for PKA-

RIα
6.2 nM

Binding Affinity (Kd) for PKA-

RIβ
12.1 nM
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Caption: RI-STAD-2 competitively inhibits AKAP binding to PKA-RI, leading to delocalization of

the PKA holoenzyme and preventing substrate phosphorylation.

Experimental Protocols
Protocol 1: Assessment of RI-STAD-2 Cellular Uptake by
Fluorescence Microscopy
This protocol describes how to visualize the cellular uptake of RI-STAD-2 using a fluorescently

labeled version of the peptide.

Materials:

Fluorescently labeled RI-STAD-2 (e.g., FITC-RI-STAD-2)

Cell line of interest (e.g., HeLa, MDA-MB-231)

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

DAPI solution (for nuclear counterstaining)

Mounting medium

Glass coverslips and microscope slides

Confocal microscope

Procedure:

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in

50-70% confluency on the day of the experiment. Allow cells to adhere overnight.

Peptide Incubation: Prepare a working solution of FITC-RI-STAD-2 in complete cell culture

medium at the desired concentration (e.g., 1-10 µM). Remove the old medium from the cells
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and replace it with the peptide-containing medium.

Incubation: Incubate the cells for the desired time period (e.g., 1-6 hours) at 37°C in a CO2

incubator.

Washing: Gently wash the cells three times with ice-cold PBS to remove extracellular

peptide.

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Washing: Wash the cells twice with PBS.

Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to

stain the nuclei.

Washing: Wash the cells twice with PBS.

Mounting: Mount the coverslips onto microscope slides using a mounting medium.

Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and

filters for FITC (or other fluorophore) and DAPI.

Experimental Workflow for Cellular Uptake:
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Caption: Workflow for visualizing the cellular uptake of fluorescently labeled RI-STAD-2.
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Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm
Disruption of PKA-RI:AKAP Interaction
This protocol uses a biotinylated version of RI-STAD-2 to pull down its binding partners and

demonstrate the disruption of the native PKA-RI:AKAP complex.

Materials:

Biotinylated RI-STAD-2

Cell line of interest

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Streptavidin-conjugated magnetic beads or agarose resin

Antibodies: anti-PKA-RIα, anti-PKA-RIIα, and anti-pan-AKAP

SDS-PAGE gels and Western blot reagents

Cell scraper

Microcentrifuge

Procedure:

Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with biotinylated RI-
STAD-2 (e.g., 5-10 µM) or a vehicle control for the desired time (e.g., 4-12 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the

cells and transfer the lysate to a microcentrifuge tube.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new tube.

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with

unconjugated beads/resin for 1 hour at 4°C. Pellet the beads and transfer the supernatant to

a new tube.
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Pull-down: Add streptavidin-conjugated beads to the lysate and incubate overnight at 4°C

with gentle rotation to pull down the biotinylated RI-STAD-2 and its interacting proteins.

Washing: Pellet the beads by centrifugation or using a magnetic rack. Wash the beads 3-5

times with lysis buffer to remove non-specific binders.

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for

5-10 minutes.

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF

membrane, and probe with primary antibodies against PKA-RIα, PKA-RIIα, and an

appropriate AKAP. Analyze the results to confirm the specific pull-down of PKA-RIα and the

absence of PKA-RIIα and AKAPs.

Logical Relationship for Co-IP Experiment:

Expected Results

Cell Lysate
(Treated with Biotin-RI-STAD-2)

Streptavidin Pull-down

Elution

Western Blot Analysis

PKA-RI Detected PKA-RII Not Detected AKAP Not Detected
(or reduced)
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Caption: Logical flow and expected outcomes for the Co-IP experiment.

Protocol 3: FRET-Based Assay to Measure Inhibition of
Anchored PKA Activity
This protocol utilizes a genetically encoded FRET-based biosensor, such as AKAR (A-Kinase

Activity Reporter), to measure the effect of RI-STAD-2 on PKA activity at specific subcellular

locations.

Materials:

Cell line of interest

AKAR biosensor plasmid (e.g., PM-AKAR for plasma membrane-targeted PKA activity)

Transfection reagent

RI-STAD-2 peptide

PKA agonist (e.g., Forskolin or Isoproterenol)

Live-cell imaging medium

Fluorescence microscope equipped for FRET imaging (with CFP and YFP filter sets)

Procedure:

Transfection: Transfect the cells with the AKAR biosensor plasmid using a suitable

transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for

biosensor expression.

Pre-incubation: Replace the culture medium with live-cell imaging medium and pre-incubate

the cells with RI-STAD-2 (e.g., 1-10 µM) or a vehicle control for 1 hour at 37°C.

Baseline Imaging: Acquire baseline FRET images of the cells by capturing both CFP and

YFP emission upon CFP excitation.
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Stimulation: Add a PKA agonist (e.g., 50 µM Forskolin) to the medium and continue to

acquire FRET images at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

Data Analysis: Calculate the FRET ratio (YFP/CFP) for each cell over time. A decrease in the

FRET ratio upon PKA activation is indicative of PKA activity. Compare the change in FRET

ratio between RI-STAD-2 treated and control cells. A diminished FRET response in the

presence of RI-STAD-2 indicates the inhibition of anchored PKA activity.

Table 2: Representative Data from a FRET-Based PKA Activity Assay

Treatment
Baseline FRET
Ratio (YFP/CFP)

FRET Ratio after
PKA Agonist

% Change in FRET
Ratio

Vehicle Control 1.5 ± 0.1 1.1 ± 0.08 -26.7%

RI-STAD-2 (5 µM) 1.5 ± 0.1 1.4 ± 0.09 -6.7%

Note: The values in this table are hypothetical and for illustrative purposes only. The direction

of FRET change may vary depending on the specific AKAR biosensor used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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